Serdexmethylphenidate
Description
Overview of Prodrug Strategies in Pharmacological Sciences
Prodrug design is a sophisticated strategy in pharmaceutical sciences aimed at optimizing the therapeutic properties of a drug. nih.govijpsjournal.com A prodrug is a pharmacologically inactive or less active compound that is converted into an active drug within the body through enzymatic or chemical processes. nih.govijpsjournal.comactamedicamarisiensis.ro This approach is employed to overcome various pharmaceutical and pharmacokinetic barriers, such as poor solubility, low bioavailability, chemical instability, and lack of site-specific delivery. ijpsjournal.comnih.gov By masking the active drug, a prodrug can improve its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Prodrugs are broadly classified into two main categories: carrier-linked prodrugs, where the active drug is attached to a carrier moiety, and bioprecursors, which are converted to the active drug through metabolism. ijpsjournal.commdpi.com The ultimate goal of these strategies is to enhance therapeutic efficacy and patient compliance. ijpsjournal.com Approximately 13% of drugs approved by the U.S. Food and Drug Administration (FDA) between 2012 and 2022 were prodrugs, highlighting the significance of this approach in modern drug development. mdpi.com
The Significance of Serdexmethylphenidate as a Novel Prodrug of Dexmethylphenidate (B1218549)
This compound (SDX) is a novel, pharmacologically inactive prodrug of dexmethylphenidate (d-MPH), the more pharmacologically active enantiomer of methylphenidate. wikipedia.orgnih.govdrugbank.com Its development marks a significant step in the evolution of stimulant medications. nih.govtandfonline.com this compound is chemically designed to be gradually converted to d-MPH in the lower gastrointestinal tract. nih.govcorium.com This controlled release mechanism provides an extended duration of action. nih.govtandfonline.com
The innovation of this compound lies in its potential to offer a different pharmacokinetic profile compared to immediate-release and other extended-release formulations of dexmethylphenidate. rxlist.comnih.gov This is achieved through a specific chemical linkage that is designed to be cleaved under particular physiological conditions. corium.comazstarys-pro.com The U.S. Food and Drug Administration (FDA) approved this compound as part of a combination product, Azstarys, in March 2021 for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in patients aged six years and older. wikipedia.orgprnewswire.comwikipedia.org This combination product contains 70% this compound and 30% immediate-release dexmethylphenidate, providing both a rapid onset and an extended duration of effect. prnewswire.com
Conceptual Framework of Chemical Modification for Modulated Pharmacological Profiles
The chemical structure of this compound is a key determinant of its modulated pharmacological profile. It is a conjugate of dexmethylphenidate and a ligand, specifically designed to be inactive until it is metabolized in the body. corium.comazstarys-pro.com The chemical name for this compound chloride is 3-[[[(1S)-1-carboxy-2- hydroxyethyl]-amino]carbonyl]-1-[[[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]-1- piperidinyl]carbonyl]oxy]methyl]pyridinium chloride. regulations.gov This structure renders the molecule pharmacologically inert until it reaches the lower intestine, where it is believed to be converted to dexmethylphenidate by enzymes. regulations.govnih.gov
This targeted conversion is a deliberate design feature intended to prolong the therapeutic effects of the active drug, dexmethylphenidate. wikipedia.org The pharmacokinetic profile of this compound is characterized by a slower onset of action and a prolonged duration of effects compared to its parent compound. wikipedia.orgnewdrugapprovals.org This is because the conversion from the inactive prodrug to the active drug occurs gradually over time. nih.gov Research has shown that this chemical modification results in a pharmacokinetic profile with a rapid rise and a gradual decline in d-MPH concentration. nih.govnih.gov
Pharmacokinetic Properties of this compound/Dexmethylphenidate Combination
| Parameter | This compound/Dexmethylphenidate (52.3 mg/10.4 mg) | Dexmethylphenidate HCl ER (40 mg) |
|---|---|---|
| Mean Peak Plasma Concentration (Cmax) of dexmethylphenidate | 14.0 ng/mL | 28.2 ng/mL |
| Mean Area Under the Curve (AUC) of dexmethylphenidate | 186 hour*ng/mL | 248 hour*ng/mL |
Data from a single-dose administration study in healthy volunteers under fasted conditions. rxlist.com
Dose Proportionality of this compound/Dexmethylphenidate
| Treatment (SDX/d-MPH mg) | Mean Cmax (ng/mL) | Mean AUC (h*ng/mL) |
|---|---|---|
| 26.1/5.2 | 7.1 | 97.2 |
| 39.2/7.8 | 9.8 | 142.5 |
| 52.3/10.4 | 13.8 | 199.8 |
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Attention Deficit Hyperactivity Disorder (ADHD) is an early-onset neurodevelopmental disorder that often extends into adulthood and is characterized by developmentally inappropriate and impaired attention, impulsivity, and motor hyperactivity. Proper diagnosis is hindered by a lack of biological markers (based on symptoms alone), a spectrum of severity, and frequent comorbidities such as autism spectrum disorder, reading disabilities, developmental coordination disorders, and tic disorders. Although the underlying cause(s) is unclear, dopaminergic, noradrenergic, serotonergic, cholinergic, glutaminergic, and opioid neurotransmission likely plays a role. Serdexmethylphenidate is a prodrug of the CNS stimulant [dexmethylphenidate](MPH), a common first-line treatment for ADHD. The main effect of MPH is to increase the extracellular levels of dopamine and norepinephrine, which has numerous potential downstream effects. This occurs mainly due to MPH's ability to inhibit the corresponding dopamine and norepinephrine monoamine transporters. Other studies have suggested additional possible MPH functions, including serotonin 5-HT1A receptor agonism, redistribution of vesicular monoamine transporter-2 (VMAT-2), and either direct or indirect activation of α2-adrenergic receptors. Overall, imaging studies reveal that MPH acts to alter brain activity in relevant regions associated with executive function, emotional regulation, reward processing, and working memory. |
|---|---|
CAS No. |
1996626-29-9 |
Molecular Formula |
C25H29N3O8 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoate |
InChI |
InChI=1S/C25H29N3O8/c1-35-24(33)21(17-8-3-2-4-9-17)20-11-5-6-13-28(20)25(34)36-16-27-12-7-10-18(14-27)22(30)26-19(15-29)23(31)32/h2-4,7-10,12,14,19-21,29H,5-6,11,13,15-16H2,1H3,(H-,26,30,31,32)/t19-,20+,21+/m0/s1 |
InChI Key |
UBZPNQRBUOBBLN-PWRODBHTSA-N |
SMILES |
OC[C@@H](C([O-])=O)NC(C1=C[N+](COC(N2[C@@H]([C@@H](C3=CC=CC=C3)C(OC)=O)CCCC2)=O)=CC=C1)=O |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)N[C@@H](CO)C(=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(C1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)NC(CO)C(=O)[O-])C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Serdexmethylphenidate |
Origin of Product |
United States |
Chemical Synthesis and Derivation Pathways of Serdexmethylphenidate
Precursor Chemistry: Synthesis of Dexmethylphenidate (B1218549) Hydrochloride
The foundation of serdexmethylphenidate lies in the synthesis of its active component, dexmethylphenidate hydrochloride. This process involves several key stages, from initial molecular coupling to the isolation of the desired stereoisomer.
Initial Coupling and Hydration Reactions
The synthesis commences with the coupling of 2-chloropyridine (B119429) and phenylacetonitrile. researchgate.net This reaction forms a racemic nitrile compound. chemicalbook.comguidechem.com Following the initial coupling, the nitrile group is hydrated using concentrated sulfuric acid to yield the corresponding amide. chemicalbook.comguidechem.com
Stereoselective Reduction and Diastereomeric Epimerization
A critical step in the synthesis is the reduction of the pyridine (B92270) ring. This is typically achieved through hydrogenation using a platinum oxide (PtO2) catalyst. chemicalbook.comguidechem.com This reduction results in a mixture of diastereomers, primarily the erythro and threo forms. chemicalbook.comguidechem.com The desired threo isomer is then selectively favored through epimerization of the undesired erythro isomer, a process facilitated by a strong base like potassium t-butoxide in toluene. chemicalbook.comguidechem.com
Chiral Resolution Techniques for Enantiomeric Purity
With the correct diastereomer isolated, the next challenge is to separate the enantiomers to obtain the pharmacologically active d-threo isomer (dexmethylphenidate). This is accomplished through chiral resolution. A common method involves the use of a chiral resolving agent, such as dibenzoyl-D-tartaric acid (D-DBTA) or (+)-di-para-toluyl-D-tartaric acid. chemicalbook.comguidechem.comomicsonline.org This agent selectively forms a salt with the desired enantiomer, allowing for its separation. Subsequent treatment with a base, like aqueous sodium hydroxide (B78521), breaks the salt and liberates the free base of dexmethylphenidate. chemicalbook.comguidechem.com This process can yield high enantiomeric excess, often exceeding 99%. researchgate.netchemicalbook.com
Esterification and Salt Formation
The final steps in preparing the precursor involve converting the amide to a methyl ester. This is typically achieved by reacting the compound with methanol (B129727) in the presence of a strong acid, such as concentrated sulfuric acid or thionyl chloride. chemicalbook.comguidechem.comomicsonline.org The resulting dexmethylphenidate free base is then converted to its more stable hydrochloride salt by treatment with hydrochloric acid, often in a solvent like isopropanol (B130326) or ether. chemicalbook.comguidechem.comwipo.int
This compound Conjugation Chemistry
Once dexmethylphenidate hydrochloride is synthesized, it undergoes a conjugation process to form this compound. This involves attaching a linker molecule, specifically a nicotinoyl-L-serine motif.
Preparation of Nicotinoyl-L-serine Motif Precursors
The synthesis of the conjugation moiety begins with the preparation of a protected nicotinoyl-L-serine derivative. Commercially available O-t-Bu-protected L-serine is coupled with nicotinic acid using a coupling reagent like propylphosphonic anhydride (B1165640). chemicalbook.comguidechem.com In another patented method, nicotinoyl chloride is added to a solution of tert-butyl O-(tert-butyl)-L-serinate in the presence of triethylamine. mdpi.com
The final step of this compound synthesis involves installing a carboxymethylene unit. Dexmethylphenidate hydrochloride is treated with a chloroformate in the presence of a base. chemicalbook.comguidechem.com The resulting intermediate is then reacted with the prepared nicotinoyl-L-serine motif. chemicalbook.comguidechem.com The reaction is followed by acidification, often with hydrochloric acid in dioxane, and crystallization to yield this compound. chemicalbook.comguidechem.com
Installation of the Carboxymethylene Unit
The initial phase in the synthesis of this compound involves the introduction of a carboxymethylene linker to the dexmethylphenidate molecule. This is achieved by reacting dexmethylphenidate hydrochloride with a chloroformate reagent in the presence of a base. chemicalbook.comguidechem.com This reaction leads to the formation of a key process intermediate, chloromethyl (R)-2-((R)-2-methoxy-2-oxo-1-phenylethyl)piperidine-1-carboxylate. newdrugapprovals.org In a described synthetic scheme, dexmethylphenidate hydrochloride is charged into a reactor with methyl tert-butyl ether (MTBE) and 2,6-lutidine, which serves as the base, to facilitate the reaction. google.com
Coupling Reactions with Dexmethylphenidate Hydrochloride
Following the installation of the carboxymethylene unit, the resulting intermediate is coupled with a protected amino acid derivative. The synthesis first requires the preparation of a bis-O-t-Bu-protected nicotinoyl-L-serine motif. This is accomplished by the coupling of O-t-Bu-protected L-serine and nicotinic acid, a reaction that utilizes propylphosphonic anhydride as a coupling agent. chemicalbook.comguidechem.com
The intermediate derived from dexmethylphenidate hydrochloride is then treated with the protected nicotinoyl-L-serine motif in acetonitrile (B52724) (MeCN). chemicalbook.com This coupling reaction forms the core structure of the protected this compound molecule. newdrugapprovals.org The final step to yield the crude this compound is an acidification process. chemicalbook.comguidechem.com
| Reaction Stage | Key Reactants | Reagents/Solvents | Product/Intermediate |
| Preparation of Serine Motif | O-t-Bu-protected L-serine, Nicotinic acid | Propylphosphonic anhydride | bis-O-t-Bu-protected nicotinoyl-L-serine motif chemicalbook.comguidechem.com |
| Installation of Linker | Dexmethylphenidate Hydrochloride | Chloroformate, Base (e.g., 2,6-lutidine), MTBE chemicalbook.comgoogle.com | Chloromethyl (R)-2-((R)-2-methoxy-2-oxo-1-phenylethyl)piperidine-1-carboxylate newdrugapprovals.org |
| Coupling | Dexmethylphenidate-linker Intermediate, Protected Serine Motif | Acetonitrile (MeCN) chemicalbook.com | Protected this compound chemicalbook.comnewdrugapprovals.org |
| Deprotection/Final Step | Protected this compound | HCl in dioxane chemicalbook.comguidechem.com | Crude this compound chemicalbook.comguidechem.com |
Purification and Crystallization Methods
After synthesis, the crude this compound undergoes purification, primarily through recrystallization, to achieve the desired purity for the final drug substance. regulations.gov The process can involve multiple recrystallization and re-slurry steps. google.com
An initial crystallization is performed from a solvent mixture such as methyl isobutyl ketone (MIBK) and heptane (B126788) after acidification with hydrogen chloride in dioxane. chemicalbook.comguidechem.com A more detailed, multi-stage purification process has also been described:
First Recrystallization (RX1): The crude this compound solids are dissolved in a mixture of acetone (B3395972) and water and stirred. This is followed by filtration and washing to isolate the purified solids. google.com
Second Recrystallization (RX2): The solids obtained from the first recrystallization can be subjected to a second recrystallization process to further enhance purity. google.com
Re-slurry: A final re-slurry of the crystallized solids may be performed as an additional purification step. google.com
The physical form of the final product can be influenced by the crystallization conditions, potentially yielding different crystalline polymorphs or solvation states. google.com
| Purification Step | Solvents/Reagents | Purpose |
| Initial Crystallization | Methyl isobutyl ketone (MIBK)/Heptane, HCl in dioxane | Initial purification and isolation of crude product. chemicalbook.comguidechem.com |
| First Recrystallization | Acetone, Water | Purification of crude solids. google.com |
| Second Recrystallization | Not specified | Further purification. google.com |
| Re-slurry | Not specified | Final purification of crystallized solids. google.com |
Preclinical Pharmacokinetics and Biotransformation of Serdexmethylphenidate
Prodrug Activation and Biotransformation in Non-Human Biological Systems
Localization of Prodrug Conversion in the Gastrointestinal Tract (e.g., Lower Intestine)
Preclinical and clinical evidence suggests that the conversion of serdexmethylphenidate to its active form, dexmethylphenidate (B1218549), primarily occurs in the lower gastrointestinal tract. tandfonline.comcorium.comdrugbank.compsychiatrictimes.comnih.govkempharm.com This site-specific activation is a key feature of its design as a long-acting therapeutic agent. The conversion process is not dependent on gastric pH, as in vitro studies have shown that this compound remains stable under acidic conditions. regulations.gov The delayed onset of d-MPH appearance in plasma after oral administration of SDX alone further supports the localization of conversion to the lower intestine. nih.gov
Enzymatic Hydrolysis of this compound to Dexmethylphenidate
The conversion of this compound to dexmethylphenidate is achieved through enzymatic hydrolysis. drugbank.com While the specific enzymes responsible for this initial hydrolysis in the gastrointestinal tract have not been fully elucidated, the process is known to be metabolic. nih.govnewdrugapprovals.org It is this enzymatic cleavage that releases the active d-MPH.
Subsequent Metabolism of Dexmethylphenidate: Role of Carboxylesterase 1 (CES1A1)
Once dexmethylphenidate is released from the prodrug, it undergoes further metabolism, primarily in the liver. The main enzyme responsible for the de-esterification of dexmethylphenidate is carboxylesterase 1 (CES1), also known as CES1A1. nih.govpharmgkb.orgdrugbank.comresearchgate.nettandfonline.com This enzyme converts dexmethylphenidate into its inactive metabolite, d-α-phenyl-2-piperidine acetic acid, more commonly known as d-ritalinic acid. nih.govdrugbank.comdrugbank.com CES1 exhibits stereoselective hydrolysis, favoring the l-isomer of methylphenidate, which results in higher plasma concentrations of the pharmacologically active d-isomer. nih.govpharmgkb.orgtandfonline.com
Identification of Novel Metabolites and Degradation Products (in vitro and in vivo preclinical studies)
In addition to dexmethylphenidate and its primary metabolite, d-ritalinic acid, other minor metabolites have been identified. These include oxidation products such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate, which are subsequently de-esterified to their respective ritalinic acid analogs. pharmgkb.orgdrugbank.com Preclinical studies have not indicated the formation of any novel systemically available metabolites of this compound that would raise toxicological concerns. tandfonline.comnih.gov The metabolic byproducts released during the initial conversion of this compound, such as nicotinoyl-L-serine, are also not considered to pose unique safety risks. fda.gov In vitro studies have identified potential degradation products, including 1-((((R)-2-((R)-carboxy(phenyl)methyl)piperidine-1-carbonyl)oxy)methyl)-3-(((S)-1-carboxy-2-hydroxyethyl)carbamoyl)pyridin-1-ium. newdrugapprovals.org
Absorption and Distribution Studies in Preclinical Models
Apparent Oral Bioavailability of this compound in Animal Models
Preclinical studies in animal models have demonstrated that this compound itself has very low oral bioavailability, reported to be less than 3%. drugbank.comregulations.govdrugs.comfda.gov The small amount of this compound that is absorbed systemically remains largely intact and is excreted unchanged in the urine. regulations.gov This low systemic exposure of the prodrug itself is a key aspect of its design, ensuring that the pharmacological effects are primarily due to the converted dexmethylphenidate.
Table 1: Preclinical Pharmacokinetic Parameters of this compound and Dexmethylphenidate
| Parameter | This compound | Dexmethylphenidate | Source |
| Primary Site of Conversion | Lower Gastrointestinal Tract | N/A | tandfonline.comcorium.comdrugbank.compsychiatrictimes.comnih.govkempharm.com |
| Primary Metabolizing Enzyme | Undetermined GI enzymes | Carboxylesterase 1 (CES1A1) | nih.govpharmgkb.orgnih.govdrugbank.comresearchgate.nettandfonline.com |
| Primary Metabolite | Dexmethylphenidate | d-Ritalinic Acid | nih.govdrugbank.comdrugbank.com |
| Apparent Oral Bioavailability | < 3% | ~22-25% | drugbank.comregulations.govdrugs.comdrugs.comfda.gov |
Volume of Distribution in Non-Human Species (e.g., L/kg)
The apparent volume of distribution (Vd) for this compound following oral administration has been determined in preclinical studies. In these studies, the mean apparent volume of distribution for this compound was approximately 29.3 L/kg. fda.govmedscape.comcorium.comrxlist.comdrugbank.comaap.org In contrast, the active metabolite, dexmethylphenidate, exhibits a mean volume of distribution of 2.65 L/kg following intravenous administration. fda.govmedscape.comcorium.comrxlist.com
Table 1: Volume of Distribution in Non-Human Species
| Compound | Volume of Distribution (L/kg) | Route of Administration |
|---|---|---|
| This compound | 29.3 | Oral |
| Dexmethylphenidate | 2.65 | Intravenous |
Plasma Protein Binding Characteristics of this compound and Dexmethylphenidate in Preclinical Systems
In vitro studies have demonstrated that both this compound and dexmethylphenidate exhibit minimal binding to plasma proteins. regulations.gov At a concentration of 5 µM, which is significantly higher than therapeutic concentrations, the plasma protein binding is approximately 56% for this compound and 47% for dexmethylphenidate. fda.govmedscape.comrxlist.comdrugbank.comaap.org
Table 2: Plasma Protein Binding in Preclinical Systems
| Compound | Plasma Protein Binding (%) | Concentration |
|---|---|---|
| This compound | 56 | 5 µM |
| Dexmethylphenidate | 47 | 5 µM |
Elimination and Excretion Profiles in Non-Human Subjects
Half-Life Determination of this compound and its Active Metabolite in Animal Models
The mean plasma terminal elimination half-life of this compound is approximately 5.7 hours. fda.govcorium.comrxlist.comaap.orgcambridge.org For its active metabolite, dexmethylphenidate, the mean plasma terminal elimination half-life is about 11.7 hours following a single dose. fda.govcorium.comrxlist.comaap.orgcambridge.org Preclinical studies have suggested a slow onset and relatively long duration of d-MPH exposure after oral administration of this compound. tandfonline.com
Table 3: Elimination Half-Life in Animal Models
| Compound | Elimination Half-Life (hours) |
|---|---|
| This compound | 5.7 |
| Dexmethylphenidate | 11.7 |
Routes of Excretion (e.g., Urinary and Fecal Recovery of Unchanged Prodrug and Metabolites)
Following oral administration of radiolabeled this compound, approximately 62% of the radioactivity is recovered in the urine and 37% in the feces. medscape.comaap.org Unchanged this compound accounts for about 0.4% of the dose excreted in urine and 11% in feces. medscape.comaap.org The primary metabolite, ritalinic acid, constitutes approximately 63% of the total recovered dose in both urine and feces. medscape.comaap.org
Preclinical Pharmacokinetic-Pharmacodynamic Relationships
Evaluation of Plasma Concentration-Time Profiles of Prodrug and Active Metabolite in Animal Studies
Preclinical studies in various animal species, including mice, rats, rabbits, and dogs, have characterized the plasma concentration-time profiles of this compound and its active metabolite, dexmethylphenidate, following single oral doses. fda.gov These studies indicate that oral administration of this compound leads to a slower onset of action and a prolonged duration of dexmethylphenidate exposure. tandfonline.com The conversion of the inactive prodrug, this compound, to the active d-MPH likely occurs in the lower intestine. tandfonline.com Intravenous administration of this compound resulted in very low plasma concentrations of d-MPH compared to the administration of d-MPH itself. tandfonline.com
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dexmethylphenidate |
Comparative Pharmacokinetics of this compound versus Direct Administration of Dexmethylphenidate in Preclinical Models
Preclinical studies in various animal models have been instrumental in characterizing the pharmacokinetic profile of this compound (SDX) as a prodrug of dexmethylphenidate (d-MPH). These studies have consistently demonstrated a significant difference in the rate and extent of d-MPH exposure when delivered via SDX compared to the direct administration of d-MPH itself. This deliberate design aims to modulate the release and absorption of the active moiety, d-MPH.
Research in several animal species has indicated that the oral administration of SDX results in a slower onset and a more prolonged duration of d-MPH exposure. tandfonline.comcorium.com Conversely, when administered intravenously, SDX leads to substantially lower plasma concentrations of d-MPH compared to direct intravenous administration of d-MPH hydrochloride (HCl). tandfonline.comcorium.com These fundamental pharmacokinetic differences are a key feature of the prodrug's design.
Significant species-specific variations in the pharmacokinetics and toxicokinetics of SDX and its active metabolite, d-MPH, have been observed. fda.gov Following administration of SDX, rodents such as rats and mice exhibit greater plasma exposure (as measured by AUC and Cmax) to d-MPH relative to the parent prodrug, SDX. fda.gov In contrast, species like dogs and rabbits show the opposite profile, with lower plasma exposure to d-MPH compared to SDX. fda.gov Notably, rabbits metabolize SDX to d-MPH at the slowest rate among the species tested, making them a suitable model for certain long-term toxicity studies. fda.govfda.gov
A study in male and female Sprague Dawley rats provides a direct comparison of oral SDX and d-MPH. regulations.gov In this general behavior study, SDX was administered orally at various doses, with a 25 mg/kg dose of d-MPH serving as the positive control. regulations.gov Observations showed that at the highest tested dose of SDX (50 mg/kg), signs of stimulant activity, such as increased physical activity and pupil dilation, began at 45 minutes post-dose and lasted for 3 to 4 hours. regulations.gov In comparison, oral administration of d-MPH produced increased activity more rapidly. regulations.gov
The table below summarizes the comparative pharmacokinetic characteristics of this compound and dexmethylphenidate observed in preclinical models.
Table 1: Comparative Pharmacokinetic Profile of d-MPH Following Administration of this compound (SDX) vs. Dexmethylphenidate (d-MPH) in Preclinical Models
| Administration Route | Animal Model | Pharmacokinetic Outcome for d-MPH | Finding |
|---|---|---|---|
| Oral | Multiple Species | Onset of Action | Slower following SDX administration compared to direct d-MPH. tandfonline.comcorium.com |
| Oral | Multiple Species | Duration of Exposure | Longer following SDX administration compared to direct d-MPH. tandfonline.comcorium.com |
The following table details the observed species-specific differences in the metabolism of this compound to dexmethylphenidate.
Table 2: Species-Specific Differences in Plasma Exposure to d-MPH vs. SDX Following SDX Administration
| Species | Relative Plasma Exposure (d-MPH vs. SDX) |
|---|---|
| Rodents (Rats, Mice) | Greater exposure to d-MPH compared to SDX. fda.gov |
| Dogs | Lower exposure to d-MPH compared to SDX. fda.gov |
These preclinical findings underscore the core principle of SDX as a prodrug: to deliver the active d-MPH in a controlled manner, which results in a distinct pharmacokinetic profile compared to when d-MPH is administered directly.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | SDX |
| Dexmethylphenidate | d-MPH |
| This compound Chloride | SDX Cl |
Molecular and Cellular Mechanisms of Action
Prodrug Inactivity at Neurotransmitter Transporters
Serdexmethylphenidate (SDX) is a prodrug of dexmethylphenidate (B1218549) (d-MPH), meaning it is pharmacologically inactive on its own and requires conversion in the body to its active form. regulations.govregulations.govdrugbank.com This characteristic is central to its mechanism of action and is supported by in vitro studies demonstrating its lack of significant interaction with key neurotransmitter transporters.
Lack of Direct Binding of this compound to Monoaminergic Reuptake Transporters (in vitro studies)
In vitro binding assays have been conducted to determine the affinity of this compound for the primary targets of its active metabolite, dexmethylphenidate: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). regulations.govfda.gov These studies consistently show that this compound has little to no affinity for these monoaminergic reuptake transporters. aap.orgrxlist.comcorium.com
One study found that at concentrations ranging from 0.03 to 10 µM, this compound did not exhibit significant binding to human DAT, NET, or SERT, with IC50 values greater than 10 µM for all three transporters. fda.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A higher IC50 value indicates lower affinity or potency.
Another set of in vitro binding studies confirmed that this compound does not interact with the dopamine and norepinephrine transporters, which are the primary sites of action for dexmethylphenidate. regulations.govregulations.gov Furthermore, investigations into its binding to other receptor systems known to be associated with drugs of abuse also showed no significant affinity. regulations.gov These findings underscore that this compound is pharmacologically active only after it is metabolized to dexmethylphenidate. regulations.gov
Differential Affinity to Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)
While this compound itself shows minimal affinity for monoamine transporters, its active metabolite, dexmethylphenidate, exhibits a distinct binding profile. regulations.govfda.gov Dexmethylphenidate, the d-threo-enantiomer of methylphenidate, is the pharmacologically active component responsible for the therapeutic effects. aap.orghres.ca
Studies comparing the binding affinity of methylphenidate derivatives have consistently shown a higher affinity for the dopamine transporter (DAT) compared to the norepinephrine transporter (NET), and significantly lower affinity for the serotonin transporter (SERT). nih.gov For instance, one study reported that methylphenidate has an approximately 2200-fold greater affinity for DAT and a 1300-fold greater affinity for NET compared to SERT. researchgate.netpharmgkb.org
The d-enantiomer (dexmethylphenidate) is primarily responsible for the potent inhibition of DAT. researchgate.netpharmgkb.org In vitro studies using rat brain membranes showed that the IC50 value of d-methylphenidate for DAT was 33 nM, while for NET it was 244 nM, indicating a higher affinity for the dopamine transporter. pharmgkb.org This selective, high-affinity binding to DAT is a key aspect of its mechanism of action. researchgate.net
| Compound | Transporter | Binding Affinity (IC50 nM) | Source |
|---|---|---|---|
| d-Methylphenidate | DAT | 33 | pharmgkb.org |
| d-Methylphenidate | NET | 244 | pharmgkb.org |
| d-Methylphenidate | SERT | >50,000 | pharmgkb.org |
| l-Methylphenidate | DAT | 540 | pharmgkb.org |
| l-Methylphenidate | NET | 5100 | pharmgkb.org |
| l-Methylphenidate | SERT | >50,000 | pharmgkb.org |
Mechanisms of Action of the Active Metabolite, Dexmethylphenidate
Once this compound is converted to its active metabolite, dexmethylphenidate, it exerts its therapeutic effects primarily by acting as a reuptake inhibitor at dopamine and norepinephrine transporters. drugbank.comnih.gov
Inhibition of Dopamine Reuptake into Presynaptic Neurons
Dexmethylphenidate is a potent inhibitor of the dopamine transporter (DAT). hres.caresearchgate.netpharmgkb.orgfda.gov By blocking DAT, dexmethylphenidate prevents the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. hres.cafda.govresearchgate.net This action leads to an increase in the concentration of dopamine in the extraneuronal space. hres.cafda.govresearchgate.net The d-enantiomer of methylphenidate is predominantly responsible for this pharmacological action. researchgate.netpharmgkb.org
Inhibition of Norepinephrine Reuptake into Presynaptic Neurons
In addition to its effects on dopamine, dexmethylphenidate also blocks the norepinephrine transporter (NET), inhibiting the reuptake of norepinephrine into the presynaptic neuron. hres.caresearchgate.netpharmgkb.orgfda.govresearchgate.net This inhibition results in higher levels of norepinephrine in the synaptic cleft. While it has a high affinity for NET, its affinity for DAT is generally higher. nih.govpharmgkb.org
Investigation of Other Receptor Interactions (e.g., Serotonin 5-HT1A Receptor Agonism)
Studies have suggested that d-threo-(R,R)-methylphenidate (dexmethylphenidate) acts as an agonist at the 5-HT1A receptor. drugbank.com This agonism at the 5-HT1A receptor is speculated to play a role, at least in part, in the dopamine release mediated by dexmethylphenidate in the brain. drugbank.com The activation of 5-HT1A receptors can modulate the activity of various neurotransmitter systems, and this interaction adds another layer of complexity to the compound's mechanism of action beyond simple monoamine reuptake inhibition. nih.gov It is important to note that this compound itself is a prodrug and is considered pharmacologically inactive until it is metabolized to dexmethylphenidate. drugcentral.orgtandfonline.com Therefore, any activity at the 5-HT1A receptor is attributable to the active metabolite, dexmethylphenidate.
Exploration of Vesicular Monoamine Transporter-2 (VMAT-2) Redistribution
Further research into the molecular mechanisms of methylphenidate, the racemic mixture containing dexmethylphenidate, has revealed interactions with the vesicular monoamine transporter-2 (VMAT-2). drugbank.comnih.gov VMAT-2 is a crucial protein responsible for packaging monoamines, such as dopamine and norepinephrine, into synaptic vesicles for subsequent release.
Studies have demonstrated that methylphenidate can lead to a redistribution of VMAT-2. nih.gov Specifically, treatment with methylphenidate has been shown to increase VMAT-2 immunoreactivity in purified striatal vesicle subcellular fractions while decreasing it in plasmalemmal membrane fractions in rats. nih.gov This suggests a shift of the transporter protein to the vesicles. This redistribution is associated with an increase in vesicular dopamine uptake. nih.gov The methylphenidate-induced increase in VMAT-2 binding and immunoreactivity was found to be attenuated by the pre-treatment with dopamine D1 and D2 receptor antagonists, indicating that this effect is mediated by dopamine receptor stimulation. nih.gov It is believed that methylphenidate and amphetamines have differing effects on the redistribution of VMAT-2 within nerve terminals. tandfonline.com
Direct or Indirect Activation of α2-Adrenergic Receptors
The noradrenergic system, particularly through the action of α2-adrenergic receptors, is also implicated in the therapeutic effects of stimulants used to treat ADHD. drugbank.comnih.gov Research suggests that methylphenidate may directly or indirectly activate these receptors. drugbank.com The activation of α2-adrenergic receptors, particularly the α2A subtype found in the prefrontal cortex, is thought to be a key mechanism through which some non-stimulant medications for ADHD exert their effects. smpdb.canih.gov
Evidence from animal studies indicates that methylphenidate can increase cortical excitability through the activation of α2-adrenergic receptors. drugbank.com While the primary action of dexmethylphenidate is the blockade of norepinephrine reuptake, which increases synaptic norepinephrine levels, this elevated norepinephrine can then stimulate α2-adrenergic receptors. drugcentral.orgsmpdb.ca This interaction is considered to play a role in the cognitive-enhancing effects observed with methylphenidate. researchgate.net
Neurochemical and Behavioral Correlates in Preclinical Models
Impact on Neurotransmitter Systems in Animal Brain Regions (e.g., Striatum, Prefrontal Cortex)
Preclinical studies in animal models have been instrumental in elucidating the neurochemical effects of methylphenidate in specific brain regions associated with attention and executive function, such as the striatum and prefrontal cortex. drugbank.com The primary effect of dexmethylphenidate, the active form of this compound, is to increase the extracellular levels of dopamine and norepinephrine by blocking their respective transporters. drugbank.comnih.gov
In the striatum, a region critical for motor control and reward processing, methylphenidate has been shown to inhibit dopamine reuptake, leading to increased dopaminergic neurotransmission. drugbank.com Imaging studies in both animals and humans have demonstrated changes in blood flow and activity in the striatum following methylphenidate administration. drugbank.com While some studies in monkeys did not detect significant changes in the caudal prefrontal cortex, multiple rat studies have shown that methylphenidate does have an effect on this region. drugbank.com The prefrontal cortex is heavily involved in executive functions that are often impaired in ADHD. The modulation of dopamine and norepinephrine in this area by dexmethylphenidate is thought to be a key component of its therapeutic action. smpdb.ca Furthermore, early treatment with methylphenidate in animal models has been shown to persistently alter the dopaminergic system. nih.gov
Preclinical Behavioral Pharmacology Studies (e.g., general behavior studies in rats)
General behavior studies in rats have been conducted to assess the central nervous system effects of this compound. In one such study, male and female Sprague-Dawley rats were orally administered this compound at various doses, with d-methylphenidate used as a positive control. regulations.govregulations.gov The animals were observed for a range of pharmacological and toxicological signs at multiple time points following administration. regulations.gov
The results of these observational studies indicated that at the highest tested dose, this compound exhibited some signs of stimulant activity in rats. regulations.govregulations.gov However, these effects were generally less pronounced compared to the active control, d-methylphenidate. For instance, while the positive control increased motor activity and pupil size, this compound did not produce the same level of effect. regulations.gov These findings from preclinical behavioral pharmacology studies are consistent with the prodrug nature of this compound, which results in a slower onset and potentially attenuated peak effects compared to the immediate administration of its active metabolite. tandfonline.com
Comparison of Pharmacodynamic Effects with Methylphenidate Enantiomers in in vitro and in vivo Preclinical Systems
Converging evidence from in vitro systems, animal models, and human studies indicates that the d-MPH isomer is predominantly, if not exclusively, responsible for the pharmacodynamic and therapeutic effects of methylphenidate. researchgate.netnih.govresearchgate.net In vitro studies have shown that d-MPH has a much higher affinity for the dopamine transporter than l-MPH. researchgate.net
In vivo studies in animal models have further solidified these findings. In both rodent and primate models, the binding of radiolabeled d-MPH to the dopamine transporter was found to be selective and specific, whereas the binding of l-MPH was diffuse and non-specific. nih.govresearchgate.net Behavioral studies in various animal models have also demonstrated that the observed behavioral changes are mediated by d-MPH, with l-MPH showing little to no effect. researchgate.netresearchgate.net Some research even suggests that l-MPH may interfere with the action of d-MPH, as pretreatment with l-MPH in rats was found to attenuate the effects of d-MPH. researchgate.net
Analytical Methodologies for Serdexmethylphenidate and Its Metabolites
Chromatographic Techniques for Quantitative Analysis
Chromatography stands as a primary biophysical technique for the separation, identification, and quantification of chemical compounds. scispace.com For serdexmethylphenidate and dexmethylphenidate (B1218549), several chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC), have been established. scispace.comnih.gov These methods are designed to be simple, rapid, precise, and accurate for routine analysis in quality control laboratories. ijrpc.comresearchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for the simultaneous estimation of this compound and its active metabolite, dexmethylphenidate. ijrpc.cominnovareacademics.inresearchgate.net These methods are developed to be simple, selective, and robust, providing reliable quantification in both bulk drug substances and final pharmaceutical formulations. innovareacademics.inresearchgate.netinnovareacademics.in Several studies have focused on creating stability-indicating RP-HPLC methods, which can separate the intact drugs from any degradation products formed under various stress conditions, such as acidic, basic, and oxidative environments. nih.govnih.gov
The success of an RP-HPLC separation hinges on the careful selection and optimization of the mobile phase and the stationary phase (column). For this compound analysis, various C8 and C18 columns are commonly used, which consist of silica (B1680970) particles chemically bonded with octyl or octadecyl carbon chains, respectively. nih.govactascientific.com Phenyl columns have also been utilized effectively. ijrpc.com
Mobile phase optimization involves testing different solvent mixtures to achieve the best separation with good peak shape and resolution in a reasonable amount of time. nih.govijrpc.com Typical mobile phases are mixtures of an aqueous component (like a buffer) and an organic solvent (like acetonitrile). nih.govijrpc.com Buffers such as phosphate (B84403) buffer, orthophosphoric acid, trifluoroacetic acid, and hexane (B92381) sulphonic acid are used to control the pH and ionic strength, which influences the retention and selectivity of the analytes. ijrpc.cominnovareacademics.innih.govhumanjournals.com The ratio of the organic solvent to the aqueous buffer is adjusted to achieve optimal elution of both this compound and dexmethylphenidate. ijrpc.comhumanjournals.com
Table 1: Examples of RP-HPLC Mobile Phase and Column Chemistry for this compound Analysis
| Column Type (Stationary Phase) | Mobile Phase Composition | Reference |
|---|---|---|
| X-Bridge Phenyl (250 x 4.6 mm, 5 µm) | Acetonitrile (B52724) and hexane sulphonic acid (60:40% v/v) | ijrpc.com |
| Inertsil ODS (250x4.6 mm, 5 µ) | Acetonitrile and 0.1% Orthophosphoric Acid (70:30 v/v) | innovareacademics.ininnovareacademics.in |
| Waters X-bridge Shield RP18 (150 x 3.9 mm, 5 µm) | 5 mM phosphate buffer (pH 5.5) and acetonitrile (40:60, v/v) | nih.gov |
| Waters X-terra C18 | Trifluoroacetic acid and acetonitrile (70:30 v/v) | nih.gov |
| Discovery C18 (150 x 4.6 mm, 3.5µm) | 0.01N Disodium Hydrogen Phosphate (pH 3.4 with 0.1% OPA) and Acetonitrile (60:40 v/v) | humanjournals.com |
| Discovery C8 (150 x 4.6 mm, 5µ) | 0.01N KH2PO4 and Acetonitrile (60:40 v/v) | actascientific.com |
| Agilent C18 (150x4.6mm, 3.5µ) | pH-2.5 ammonium (B1175870) acetate (B1210297) buffer with orthophosphoric acid and acetonitrile (50:50 v/v) | researchgate.net |
Following separation on the HPLC column, the analytes are detected as they elute. For this compound, Ultraviolet (UV) or Photodiode Array (PDA) detectors are commonly used. nih.govinnovareacademics.in A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which helps in peak identification and purity assessment. innovareacademics.inresearchgate.net The selection of an appropriate detection wavelength is critical for achieving high sensitivity. The wavelength is typically chosen at the point of maximum absorbance of the analyte(s). For the simultaneous analysis of this compound and dexmethylphenidate, an isosbestic point (a wavelength where both compounds have the same absorbance) or a wavelength that provides a good response for both may be selected. scispace.com
Table 2: Detection Parameters in RP-HPLC Methods for this compound
| Detector Type | Detection Wavelength (nm) | Reference |
|---|---|---|
| UV Detector | 236 nm | ijrpc.com |
| PDA Detector | 262 nm | innovareacademics.ininnovareacademics.in |
| Diode-Array UV–Visible detector | 220 nm | nih.gov |
| Not Specified | 265 nm | nih.gov |
| Not Specified | 228 nm | humanjournals.com |
| Not Specified | 260 nm | actascientific.comtanzj.net |
| PDA Detector | 265 nm | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). scispace.comnih.gov This results in significantly higher resolution, speed, and sensitivity compared to conventional HPLC. scispace.com A UPLC method has been developed for the concurrent assessment of this compound and dexmethylphenidate in their pure forms and in formulations. scispace.comresearchgate.net
The developed UPLC method demonstrated acceptable separation with retention times of 1.476 minutes for this compound and 1.806 minutes for dexmethylphenidate. scispace.comresearchgate.net The method employed an Inertsil ODS column (250 x 4.6 mm, 5 µm) with a mobile phase consisting of acetonitrile and 0.01N Na2HPO4 in a 60:40 ratio. scispace.com The flow rate was 1.0 ml/min, and UV detection was performed at 245 nm. scispace.com The reduced analysis time and solvent consumption make UPLC a cost-effective and efficient alternative for quality control laboratories. scispace.com
Thin-Layer Chromatography (TLC) coupled with densitometry offers a simpler and more cost-effective chromatographic alternative for the simultaneous determination of this compound and dexmethylphenidate. nih.govresearchgate.net In this technique, the separation is achieved on a stationary phase, such as silica gel plates, with a suitable mobile phase. nih.govderpharmachemica.com
For the analysis of this compound, a method using a mobile phase of methanol (B129727) and chloroform (B151607) (70:30, v/v) has been developed. nih.govresearchgate.net After development, the plate is scanned with a densitometer at a specific wavelength, and the resulting peaks are quantified. nih.gov UV scanning at 220 nm was found to be effective for detecting both this compound and dexmethylphenidate. nih.govresearchgate.net This approach has been successfully applied to determine the drugs in the presence of their degradation products, confirming its utility as a stability-indicating method. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods
Method Validation Parameters (ICH Guidelines Application in Research)
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines established by the International Conference on Harmonisation (ICH). innovareacademics.inresearchgate.nettanzj.net Validation demonstrates that the method is accurate, precise, specific, linear, and robust. researchgate.netinnovareacademics.in Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govijrpc.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. innovareacademics.inactascientific.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. innovareacademics.inactascientific.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govijrpc.com
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govijrpc.com
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ijrpc.com
Numerous studies have successfully validated their RP-HPLC, UPLC, and TLC-densitometry methods for this compound according to these ICH guidelines, confirming their suitability for routine quality control analysis. scispace.comnih.govijrpc.cominnovareacademics.in
Table 3: Summary of Validation Parameters for this compound from Various Chromatographic Methods
| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|
| RP-HPLC | 10.50 - 63.00 | 1.26 | 4.20 | ijrpc.com |
| RP-HPLC | 14 - 84 | 1.68 | 5.6 | innovareacademics.inresearchgate.net |
| RP-HPLC | 2.5 - 25 | 0.051 | 0.165 | nih.gov |
| RP-HPLC | 4.2 - 63 | Not Specified | Not Specified | nih.gov |
| RP-HPLC | Not Specified | 0.51 | 1.54 | humanjournals.com |
| RP-HPLC | 13.1 - 78.3 | 0.18 | 0.55 | tanzj.net |
| RP-HPLC | Not Specified | 0.25 | 0.76 | actascientific.com |
| UPLC | 6.525 - 39.15 | 0.17 | 0.53 | scispace.comresearchgate.net |
| TLC-Densitometry | 5 - 25 µg/spot | 0.184 µg/spot | 0.202 µg/spot | nih.govresearchgate.net |
Linearity and Range of Quantification
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Several studies have established the linear range for the simultaneous estimation of this compound and dexmethylphenidate using various chromatographic techniques.
One study using Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) demonstrated linearity for this compound in the concentration range of 14-84 µg/mL and for dexmethylphenidate in the range of 3-18 µg/ml, with a correlation coefficient greater than 0.999 for both compounds. actascientific.com Another RP-HPLC method showed linearity in the range of 10.50-63.00 µg/mL for this compound and 2.25-13.50 µg/mL for dexmethylphenidate, both with a correlation coefficient of 0.999. ijrpc.com A different RP-HPLC method established a linear range of 13.1-78.3µg/ml for this compound and 2.6-15.6 µg/ml for dexmethylphenidate, also with a correlation coefficient of 0.999 for both. tanzj.net
An Ultra-Performance Liquid Chromatography (UPLC) method has also been validated, showing linearity for this compound in the range of 6.525-39.15 µg/ml and for dexmethylphenidate in the range of 1.3-7.8 µg/ml. scispace.com Furthermore, a robust stability-indicating RP-HPLC method showed linear responses in the range of 4.2-63 μg/mL for this compound and 0.9 to 3.5 μg/mL for dexmethylphenidate. nih.gov A reversed-phase HPLC method also demonstrated linearity over the range of 2.5–25 µg/mL for both this compound and dexmethylphenidate. nih.gov
Table 1: Linearity and Range of Quantification for this compound and Dexmethylphenidate
| Analytical Method | Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| RP-HPLC | This compound | 14-84 | >0.999 | actascientific.com |
| Dexmethylphenidate | 3-18 | >0.999 | actascientific.com | |
| RP-HPLC | This compound | 10.50-63.00 | 0.999 | ijrpc.com |
| Dexmethylphenidate | 2.25-13.50 | 0.999 | ijrpc.com | |
| RP-HPLC | This compound | 13.1-78.3 | 0.999 | tanzj.net |
| Dexmethylphenidate | 2.6-15.6 | 0.999 | tanzj.net | |
| UPLC | This compound | 6.525-39.15 | Not Specified | scispace.com |
| Dexmethylphenidate | 1.3-7.8 | Not Specified | scispace.com | |
| RP-HPLC | This compound | 4.2-63 | 0.9994 | nih.gov |
| Dexmethylphenidate | 0.9-3.5 | 0.9998 | nih.gov | |
| RP-HPLC | This compound | 2.5-25 | 0.9998 | nih.gov |
| Dexmethylphenidate | 2.5-25 | 0.9996 | nih.gov |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.
For the simultaneous estimation of this compound and dexmethylphenidate, various analytical methods have reported the following LOD and LOQ values:
An RP-HPLC method reported an LOD and LOQ of 0.25 µg/ml and 0.76 µg/ml for this compound, and 0.04 µg/ml and 0.11 µg/ml for dexmethylphenidate, respectively. actascientific.com
Another RP-HPLC method determined the LOD and LOQ to be 1.26 µg/mL and 4.20 µg/mL for this compound, and 0.27 µg/mL and 0.81 µg/mL for dexmethylphenidate, respectively. ijrpc.com
A separate RP-HPLC method found the LOD and LOQ to be 0.18 µg/ml and 0.55 µg/ml for this compound, and 0.02 µg/ml and 0.06 µg/ml for dexmethylphenidate. tanzj.net
A UPLC method established LODs of 0.17 µg/ml for this compound and 0.03 µg/ml for dexmethylphenidate, with LOQs of 0.53 µg/ml and 0.09 µg/ml, respectively. scispace.com
An RP-HPLC method using a signal-to-noise ratio approach reported an LOD of 1.68 µg/ml and an LOQ of 5.6 µg/ml for this compound, and an LOD of 0.36 µg/ml and an LOQ of 1.2 µg/ml for dexmethylphenidate. innovareacademics.in
Another validated RP-HPLC method reported LOD and LOQ values of 0.24 µg/ml and 0.73 µg/ml for this compound, and 0.04 µg/ml and 0.12 µg/ml for dexmethylphenidate, respectively. wjpsonline.com
A reversed-phase HPLC method showed an LOD of 0.051 µg/mL and an LOQ of 0.165 µg/mL for this compound, and an LOD of 0.098 µg/mL and an LOQ of 0.186 µg/mL for dexmethylphenidate. nih.gov
A separate study reported LOD and LOQ values of 0.51 µg/ml and 1.54 µg/ml for this compound, and 0.14 µg/ml and 0.44 µg/ml for dexmethylphenidate, respectively. humanjournals.com
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound and Dexmethylphenidate
| Analytical Method | Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|
| RP-HPLC | This compound | 0.25 | 0.76 | actascientific.com |
| Dexmethylphenidate | 0.04 | 0.11 | actascientific.com | |
| RP-HPLC | This compound | 1.26 | 4.20 | ijrpc.com |
| Dexmethylphenidate | 0.27 | 0.81 | ijrpc.com | |
| RP-HPLC | This compound | 0.18 | 0.55 | tanzj.net |
| Dexmethylphenidate | 0.02 | 0.06 | tanzj.net | |
| UPLC | This compound | 0.17 | 0.53 | scispace.com |
| Dexmethylphenidate | 0.03 | 0.09 | scispace.com | |
| RP-HPLC | This compound | 1.68 | 5.6 | innovareacademics.in |
| Dexmethylphenidate | 0.36 | 1.2 | innovareacademics.in | |
| RP-HPLC | This compound | 0.24 | 0.73 | wjpsonline.com |
| Dexmethylphenidate | 0.04 | 0.12 | wjpsonline.com | |
| RP-HPLC | This compound | 0.051 | 0.165 | nih.gov |
| Dexmethylphenidate | 0.098 | 0.186 | nih.gov | |
| RP-HPLC | This compound | 0.51 | 1.54 | humanjournals.com |
| Dexmethylphenidate | 0.14 | 0.44 | humanjournals.com |
Accuracy and Precision Determinations (Repeatability and Intermediate Precision)
Accuracy refers to the closeness of the test results to the true value, often expressed as percent recovery. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
In one study, the accuracy of a method was determined by the standard addition method at three levels (50%, 100%, and 150%), with mean percent recoveries of 99.93% for this compound and 99.88% for dexmethylphenidate. actascientific.com The precision of this method, determined from six replicate injections, showed a %RSD of 1.3% for both analytes. actascientific.com Intermediate precision, assessed by a different analyst on a different day, yielded %RSD values of 1.0% for this compound and 0.7% for dexmethylphenidate. actascientific.com
Another study reported mean percent recoveries of 99.69% for this compound and 99.74% for dexmethylphenidate. ijrpc.com The %RSD for system precision, repeatability, and intermediate precision for this compound were 0.54%, 0.91%, and 0.62%, respectively. ijrpc.com For dexmethylphenidate, these values were 0.13%, 0.30%, and 0.36%. ijrpc.com
A separate validation found mean percent recoveries of 100.32% for this compound and 99.2% for dexmethylphenidate. tanzj.net Another study showed percent recoveries of 99.98% for this compound and 100.50% for dexmethylphenidate, with %RSD values of 0.6% and 0.4%, respectively. wjpsonline.com
Table 3: Accuracy and Precision Data for this compound and Dexmethylphenidate
| Analytical Method | Analyte | Accuracy (% Recovery) | Precision (%RSD) | Reference |
|---|---|---|---|---|
| RP-HPLC | This compound | 99.93 | 1.3 (Repeatability), 1.0 (Intermediate) | actascientific.com |
| Dexmethylphenidate | 99.88 | 1.3 (Repeatability), 0.7 (Intermediate) | actascientific.com | |
| RP-HPLC | This compound | 99.69 | 0.54 (System), 0.91 (Repeatability), 0.62 (Intermediate) | ijrpc.com |
| Dexmethylphenidate | 99.74 | 0.13 (System), 0.30 (Repeatability), 0.36 (Intermediate) | ijrpc.com | |
| RP-HPLC | This compound | 100.32 | Not Specified | tanzj.net |
| Dexmethylphenidate | 99.2 | Not Specified | tanzj.net | |
| RP-HPLC | This compound | 99.98 | 0.6 | wjpsonline.com |
| Dexmethylphenidate | 100.50 | 0.4 | wjpsonline.com |
Robustness Assessment of Analytical Protocols
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The robustness of an RP-HPLC method for this compound and dexmethylphenidate was evaluated by varying the flow rate (0.9 ml/min and 1.1 ml/min), mobile phase composition, and temperature (25°C and 35°C). actascientific.com The system suitability parameters were not significantly affected, and the %RSD remained within the acceptable limits. actascientific.com
Another RP-HPLC method was tested for robustness by making small deliberate changes in flow rate, mobile phase ratio, and temperature, and it was found that there was no considerable effect on the determination of the drugs. ijrpc.com Similarly, a UPLC method's robustness was confirmed by varying flow rate, mobile phase composition, and temperature, with the tailing factor for both compounds remaining below 2.0 under all conditions. scispace.com An additional study confirmed the robustness of their method by intentionally altering the flow rate and the organic to inorganic ratio of the mobile phase. innovareacademics.in
Stability-Indicating Analytical Methods
Stability-indicating methods are analytical procedures that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.
Forced Degradation Studies (e.g., Acidic, Basic, Oxidative, Thermal, Photolytic Stress Conditions)
Forced degradation studies are conducted to demonstrate the specificity of a stability-indicating method. This compound and its active metabolite have been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
In one study, forced degradation was performed under the following conditions:
Acid Degradation: 2N Hydrochloric acid at 60°C for 30 minutes. actascientific.com
Base Degradation: 2N Sodium hydroxide (B78521) at 60°C for 30 minutes. actascientific.com
Oxidative Degradation: 20% Hydrogen peroxide at 60°C for 30 minutes. actascientific.com
Thermal Degradation: In an oven at 105°C for 1 hour. actascientific.com
Photolytic Degradation: Exposure to UV light for 24 hours. actascientific.com
Neutral Degradation: Refluxing in water at 60°C for 1 hour. actascientific.com
Another study also subjected the compounds to acidic and alkaline hydrolysis using 0.1N HCl and 0.1N NaOH, respectively, with reflux for 2 hours at 60°C. nih.gov A separate investigation used similar conditions for acid, base, oxidative, thermal, photolytic, and hydrolytic degradation. humanjournals.com A UPLC method also employed forced degradation studies under acidic, basic, photolytic, thermal, and hydrolytic stress conditions. scispace.comresearchgate.net
Identification and Characterization of Degradation Products (e.g., using Mass Spectrometry, NMR, IR)
The identification and characterization of degradation products are crucial for understanding the stability of a drug substance. Advanced analytical techniques are employed for this purpose.
A study utilizing a Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) approach identified a total of seven degradation products from the forced degradation of a combination dosage form. citedrive.comresearchgate.net Of these, four degradation products were formed from this compound and three from dexmethylphenidate. researchgate.net The probable structures and fragmentation patterns of these degradation products were elucidated based on their m/z values and molecular formulas. citedrive.comresearchgate.net
Another comprehensive study not only separated the degradation products using HPLC and Thin-Layer Chromatography (TLC) but also isolated them using preparative TLC. nih.gov The characterization of these isolated degradation products was then performed using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), allowing for the confirmation of their degradation pathways. nih.govresearchgate.net
Future Directions in Serdexmethylphenidate Research
Exploration of Undiscovered Metabolic Pathways in Preclinical Species
Serdexmethylphenidate (SDX) is a prodrug that undergoes conversion to its active moiety, dexmethylphenidate (B1218549) (d-MPH). drugbank.comwikipedia.orgcorium.com The primary site of this bioactivation is believed to be the lower gastrointestinal (GI) tract. wikipedia.orgzevra.com However, the specific enzymes responsible for this conversion have not yet been fully elucidated. drugbank.comwikipedia.org This knowledge gap presents a significant opportunity for future preclinical research.
A pivotal study utilizing radiolabeled [14C]-Serdexmethylphenidate in healthy adult males was conducted to understand the absorption, metabolism, and excretion of the compound. zevra.comzevra.com The findings from this mass balance study indicated that SDX is converted to d-MPH without the formation of novel major metabolites, and the subsequent metabolism of d-MPH proceeds along its known pathways, primarily yielding ritalinic acid. drugbank.comzevra.com Minor metabolites such as 6-oxo-ritalinic acid and a molecule described as SDX without its serine component (SDX-des-Ser) were also identified. zevra.com The study concluded that there was no evidence of new metabolic processes that significantly alter the downstream metabolism of d-MPH. zevra.com
Despite these findings, the precise enzymatic pathways in the GI tract remain an area for deeper investigation. Future preclinical studies in various animal species could aim to identify the specific hydrolases or other enzymes responsible for cleaving the ligand from d-MPH. Such studies would provide a more complete picture of the metabolic fate of this compound and could inform the development of future prodrugs.
Table 1: Key Metabolites of this compound Identified in Human Studies
| Metabolite | Role/Significance | Abundance |
| Dexmethylphenidate (d-MPH) | Active therapeutic moiety | Major active metabolite |
| Ritalinic Acid | Major inactive metabolite of d-MPH | Most abundant metabolite |
| 6-oxo-ritalinic acid | Minor inactive metabolite | Low abundance |
| SDX-des-Ser | SDX without the serine moiety | Low abundance |
Advanced Mechanistic Studies on Prodrug Activation Enzymes
While it is established that this compound's conversion to dexmethylphenidate occurs predominantly in the lower intestinal tract, the specific enzymes catalyzing this crucial activation step are not yet definitively identified. zevra.comnih.govtandfonline.com The metabolism of the active drug, d-MPH, is well-characterized, with carboxylesterase 1 (CES1) in the liver playing a primary role in its hydrolysis to the inactive ritalinic acid. drugbank.comnih.gov However, this occurs after the initial prodrug activation.
Future research should focus on advanced mechanistic studies to pinpoint the enzymes responsible for cleaving the promoiety from d-MPH within the intestinal lumen or enterocytes. This could involve in vitro studies using preclinical models of the intestinal environment, including intestinal microsomes, S9 fractions, and recombinant enzymes from various species. Identifying these enzymes would not only deepen the understanding of this compound's pharmacokinetics but also provide valuable insights into the broader field of GI-tract-activated prodrug design. Understanding the kinetics, substrate specificity, and potential for inter-individual variability in these enzymes could lead to more predictable and refined drug delivery systems.
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The quantification of this compound and its active metabolite, dexmethylphenidate, is crucial for pharmacokinetic and metabolic studies. To this end, several robust analytical methods have been developed and validated. The primary technique employed is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govijrpc.comresearchgate.net In addition to HPLC, a Thin-Layer Chromatography (TLC)-densitometry method has also been established. nih.gov
These methods have been developed for the simultaneous determination of both the prodrug and the active metabolite in bulk forms, pharmaceutical formulations, and in the presence of their degradation products. nih.govresearchgate.net Validation has been performed according to the International Conference on Harmonization (ICH) guidelines, ensuring the methods are accurate, precise, linear, and specific. nih.govactascientific.com The development process for these methods involved testing various columns, mobile phase compositions, and detector wavelengths to achieve optimal separation and quantification. researchgate.nethumanjournals.com
Future research in this area could focus on developing ultra-sensitive methods using technologies like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Such techniques would offer lower limits of detection (LOD) and quantification (LOQ), which would be invaluable for detailed pharmacokinetic studies in preclinical models where sample volumes may be limited or for detecting trace metabolites in complex biological matrices.
Table 2: Comparison of Developed RP-HPLC Methods for this compound Analysis
| Parameter | Method 1 nih.gov | Method 2 ijrpc.com | Method 3 researchgate.net | Method 4 wjpsonline.com |
| Column | Waters X-bridge Shield RP18 | X-Bridge Phenyl | Inertsil ODS | Std Ascentis C18 |
| Mobile Phase | 5 mM phosphate (B84403) buffer (pH 5.5): acetonitrile (B52724) (40:60, v/v) | Acetonitrile:Hexane (B92381) sulphonic acid (60:40% v/v) | Acetonitrile and 0.1% orthophosphoric acid (70:30) | Buffer 0.01N NAH2PO4: Acetonitrile (60:40) |
| Flow Rate | 1 mL/min | 1.0 mL/min | 1 ml/min | 0.9 ml/min |
| Detection Wavelength | 220 nm | 236 nm | 262 nm | 228 nm |
| Linearity Range (SER) | 2.5–25 µg/mL | 10.50-63.00 µg/mL | Not specified | Not specified |
| LOD (SER) | 0.051 µg/mL | Not specified | Not specified | 0.24 µg/ml |
| LOQ (SER) | 0.165 µg/mL | Not specified | Not specified | 0.73 µg/ml |
Comparative Preclinical Studies with Other Prodrug Formulations of Central Nervous System Stimulants
The design of prodrugs for central nervous system (CNS) stimulants is an area of active research, with a primary goal of modifying pharmacokinetic profiles to extend duration of action and reduce abuse potential. A key comparator for this compound is lisdexamfetamine, a prodrug of d-amphetamine. nih.gov
Preclinical studies in animal models have been instrumental in differentiating the profiles of these stimulants. For instance, research in rats has shown that lisdexamfetamine's discriminative effects are highly dependent on its pharmacokinetics, exhibiting a significant delay in onset compared to immediate-release d-amphetamine or methylphenidate. nih.gov This is attributed to its different activation mechanism, which involves enzymatic hydrolysis by peptidases associated with red blood cells. nih.gov
While extensive preclinical comparisons of this compound have been made against its active moiety, d-MPH, tandfonline.comtandfonline.com there is a clear opportunity for future head-to-head preclinical studies comparing this compound directly with other CNS stimulant prodrugs like lisdexamfetamine. Such studies could use established animal models of self-administration and drug discrimination to directly compare abuse liability, onset, and duration of action. These investigations would provide valuable data to better understand the nuances of different prodrug strategies for CNS stimulants.
Theoretical Implications of Prodrug Design for Controlled Release and Receptor Targeting
The design of this compound as a prodrug of dexmethylphenidate has significant theoretical implications for controlled drug release. wikipedia.orgguidetopharmacology.org By attaching a promoiety, the resulting molecule is rendered pharmacologically inactive until it is enzymatically cleaved, a process designed to occur gradually in the lower GI tract. corium.comtandfonline.com This strategy effectively transforms the GI tract into a drug-release compartment, leading to a prolonged plasma concentration of the active d-MPH throughout the day. zevra.com
A major theoretical and practical advantage of this design is the alteration of the drug's abuse potential. The rapid increase in CNS stimulant concentration (high Cmax) is often associated with reinforcing effects and abuse. tandfonline.com Because this compound requires slow, enzyme-dependent activation in the gut, it inherently resists delivering a rapid peak of d-MPH, particularly when administered via non-oral routes like insufflation or intravenous injection. wikipedia.orgnih.gov Preclinical and human abuse potential studies have confirmed that this design leads to significantly lower abuse-related effects compared to an equivalent dose of d-MPH. corium.comtandfonline.com This demonstrates a successful application of pharmacokinetic manipulation through prodrug design to address a key safety concern. The "targeting" in this context is not at the receptor level but rather at controlling the rate and site of drug release to achieve a specific pharmacokinetic and pharmacodynamic profile.
Utility of this compound as a Research Tool for Investigating Prodrug Metabolism and Pharmacokinetics
This compound serves as an excellent research tool for the broader study of prodrug pharmacology. Its design as a site-specific, GI-activated compound makes it a valuable model for investigating the intricacies of intestinal metabolism and absorption. corium.comzevra.com
Researchers can use this compound to:
Probe Intestinal Enzyme Activity: Although the specific enzymes are yet to be fully identified, SDX can be used as a probe substrate to study the capacity and regional differences in the metabolic activity of the lower GI tract.
Dissect Pharmacokinetic-Pharmacodynamic Relationships: The compound's unique pharmacokinetic profile, characterized by a slow conversion to d-MPH, allows for precise investigation into how the rate of drug appearance in the plasma influences its therapeutic effects and abuse liability. tandfonline.com
Validate ADME Study Methodologies: The use of radiolabeled [14C]-SDX in mass balance studies provides a clear model for tracing the ADME pathways of a new molecular entity designed as a prodrug, offering a template for future investigations of similar compounds. zevra.com
Model Complex Release Profiles: By studying SDX alone and in combination with immediate-release d-MPH, researchers can develop and refine pharmacokinetic models that describe the interplay between different drug release mechanisms from a single dosage form. nih.govnih.gov
Investigation of Potential Non-Monoaminergic Targets in Preclinical Models
The therapeutic effects of this compound are attributed to its active metabolite, dexmethylphenidate, which functions primarily as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor. nih.govijrpc.com This action on monoamine transporters is the well-established mechanism for its efficacy.
However, some research on the parent compound, methylphenidate, has suggested potential interactions with other neurotransmitter systems. These include possible agonism at the serotonin (B10506) 5-HT1A receptor and indirect activation of α2-adrenergic receptors. drugbank.com To date, specific preclinical studies investigating potential non-monoaminergic targets of this compound itself are lacking. Given that the prodrug is designed to be pharmacologically inactive, it is hypothesized that any such effects would be mediated by the active d-MPH metabolite following conversion. corium.comtandfonline.com
This remains an open area for future preclinical research. Investigations could explore whether d-MPH, particularly at sustained concentrations achieved through the prodrug mechanism, engages with non-monoaminergic targets in a meaningful way. Such studies would be essential to fully characterize its pharmacological profile and could potentially uncover novel mechanisms contributing to its therapeutic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
